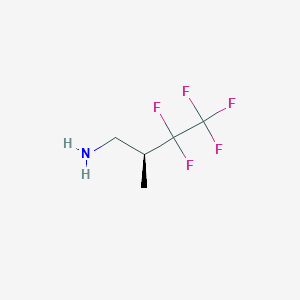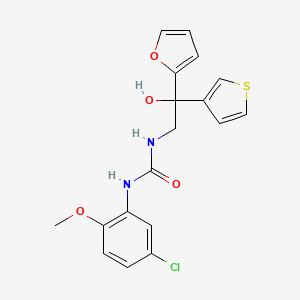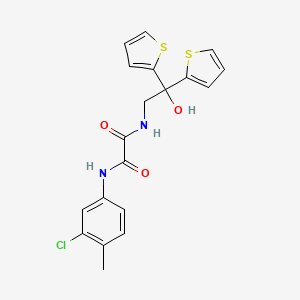![molecular formula C19H23N5O2 B2403604 1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 1359066-50-4](/img/structure/B2403604.png)
1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a fused ring system containing two nitrogen atoms in the quinoxaline ring and three nitrogen atoms in the triazole ring. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity .Chemical Reactions Analysis
Triazoloquinoxalines, like other aromatic heterocycles, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The exact reactions and their mechanisms would depend on the specific substituents present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Triazoloquinoxalines are generally stable compounds. They are likely to be solid at room temperature and may have a high melting point due to the presence of the aromatic ring system. They may also exhibit fluorescence .Applications De Recherche Scientifique
Anticancer and Antifibrotic Agents
- TGF-β Type I Receptor Kinase Inhibition : A study describes the synthesis and evaluation of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles as prototype inhibitors of TGF-β type I receptor kinase (ALK5). These compounds, including EW-7197, showed significant ALK5 inhibitory activity, kinase selectivity, and oral bioavailability, suggesting their potential as cancer immunotherapeutic and antifibrotic agents (Jin et al., 2014).
Antimicrobial Activity
- Synthesis of Quinoxaline Derivatives : Research on new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives showed that certain compounds possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential for antimicrobial applications (Reddy et al., 2015).
Enzymatic Inhibition
- Adenosine Receptor Antagonists : A study on 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists revealed compounds with potent and selective inhibitory activity. These findings suggest applications in designing selective receptor antagonists (Catarzi et al., 2005).
Antitubercular Agents
- Triazoloquinoxalines Synthesis : A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized and evaluated for their antitubercular activity, with certain compounds showing promising results. This research highlights the potential of these compounds as antitubercular agents (Sekhar et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
5-(2-oxo-2-piperidin-1-ylethyl)-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13(2)17-20-21-18-19(26)23(12-16(25)22-10-6-3-7-11-22)14-8-4-5-9-15(14)24(17)18/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJLRXMGYYIIKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)
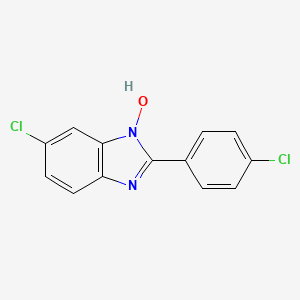
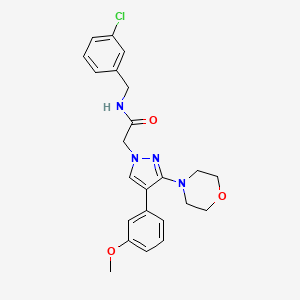
![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)
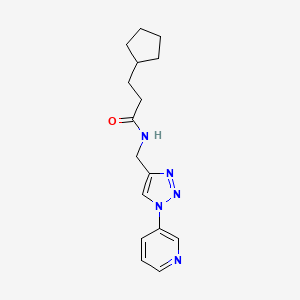

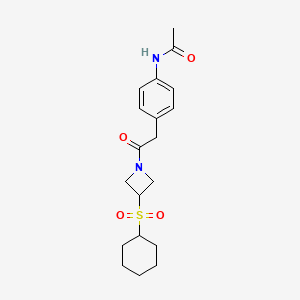
![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)
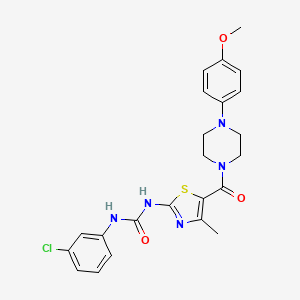
![3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B2403537.png)
![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2403540.png)
